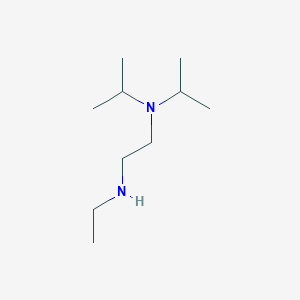
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropyl-1,2-ethanediamine, is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl and isopropyl groups. This compound is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- can be synthesized through the alkylation of ethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves large-scale alkylation reactions using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N’-ethyl-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.
N,N-Diisopropylethylenediamine: Another derivative of ethylenediamine with similar properties.
Uniqueness
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in coordination chemistry and organic synthesis .
Propiedades
Número CAS |
89317-23-7 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
N-ethyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-11-7-8-12(9(2)3)10(4)5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
OPDSJFUVFOIRPD-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
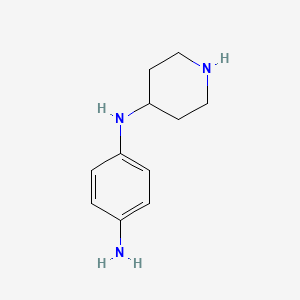

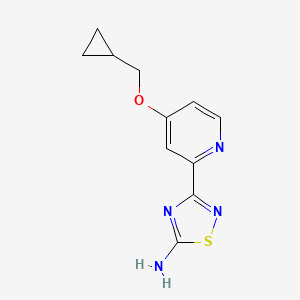

![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
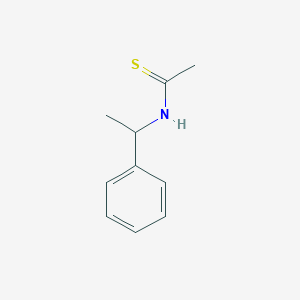
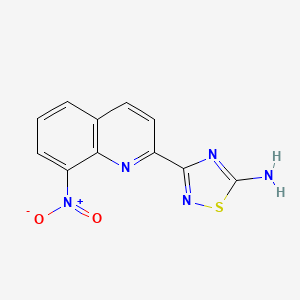

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
